4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate
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Overview
Description
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate is an organic compound with the molecular formula C28H36O3 It is characterized by the presence of a phenyl group substituted with an isopropylphenyl propenoyl moiety and a decanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate typically involves the esterification of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenol with decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, sulfonated phenyl derivatives.
Scientific Research Applications
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate can be compared with other similar compounds, such as:
4-[(Z)-3-(4-methylphenyl)-2-propenoyl]phenyl decanoate: Similar structure but with a methyl group instead of an isopropyl group.
4-[(Z)-3-(4-ethylphenyl)-2-propenoyl]phenyl decanoate: Similar structure but with an ethyl group instead of an isopropyl group.
4-[(Z)-3-(4-tert-butylphenyl)-2-propenoyl]phenyl decanoate: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(Z)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-4-5-6-7-8-9-10-11-28(30)31-26-19-17-25(18-20-26)27(29)21-14-23-12-15-24(16-13-23)22(2)3/h12-22H,4-11H2,1-3H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNDSTRKUHNTRL-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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